2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide
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Description
The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide” is a derivative of diazaspirodecane-dione, which is a type of spirohydantoin . Spirohydantoins are a class of compounds that have been studied for their potential anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a spirohydantoin core, with an acetamide group and a 3-methoxyphenyl group attached. The exact arrangement of these groups would depend on the specifics of the synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group might make it more lipophilic, while the amide group could form hydrogen bonds .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing a range of diazaspirodecane derivatives, highlighting their potential in creating structurally diverse molecules for pharmacological exploration. For instance, studies have described the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, investigating their antihypertensive activities and interactions with alpha- and beta-adrenergic receptors (Caroon et al., 1981). Additionally, the relationship between molecular and crystal structures of cyclohexane-spirohydantoin derivatives has been explored, demonstrating the influence of substituents on supramolecular arrangements (Graus et al., 2010).
Pharmacological Potential
Various studies have indicated the potential pharmacological applications of diazaspirodecane derivatives. Research into acetamides and arylureas derived from diazaspirodecane structures has shown anti-inflammatory and analgesic activities, suggesting a role in developing new therapeutic agents (Mazzone et al., 1987). Another study focused on a selective α7 nicotinic acetylcholine receptor agonist with a spirocyclic Δ2‐isoxazoline molecular skeleton, highlighting its favorable ADMET profile and potential therapeutic applications for the central nervous system (Matera et al., 2018).
Chemical and Biological Interactions
Research has also delved into the electrochemical properties of acetaminophen, a compound structurally related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide, exploring its potential for high-performance sensor applications. This work contributes to our understanding of the compound's stability and reactivity in various conditions, providing insights into designing sensitive and selective detection methods for pharmaceutical compounds (Karikalan et al., 2016).
properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-13-7-5-6-12(10-13)18-14(21)11-20-15(22)17(19-16(20)23)8-3-2-4-9-17/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOGEBXBTOEGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide |
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